![molecular formula C19H19N2O+ B14292521 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium CAS No. 116364-36-4](/img/structure/B14292521.png)
9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are characterized by a fused ring system containing both pyridine and carbazole moieties. The presence of multiple methyl groups and a hydroxy functional group contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be subjected to cyclization reactions using strong acids or bases as catalysts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce various hydrogenated derivatives.
科学研究应用
Chemistry: In chemistry, 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential interactions with biomolecules. Studies have investigated its binding affinity to proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties. Research has focused on their anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with specific molecular targets makes it a valuable lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the aromatic ring system allows for π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, as it can participate in electron transfer processes within cells.
相似化合物的比较
9-Hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole: This compound shares a similar core structure but differs in the number and position of methyl groups.
9-Methoxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: The presence of a methoxy group instead of a hydroxy group alters its chemical properties and reactivity.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Although structurally different, this compound exhibits similar antioxidant properties.
Uniqueness: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is unique due to its specific arrangement of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
116364-36-4 |
|---|---|
分子式 |
C19H19N2O+ |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C19H18N2O/c1-10-7-13(22)8-15-17-11(2)16-9-21(4)6-5-14(16)12(3)19(17)20-18(10)15/h5-9,22H,1-4H3/p+1 |
InChI 键 |
DECJVFHKYGMHRS-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC(=CC2=C1NC3=C2C(=C4C=[N+](C=CC4=C3C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


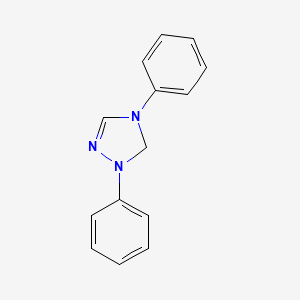
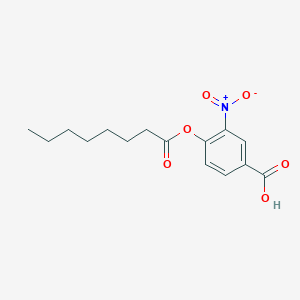
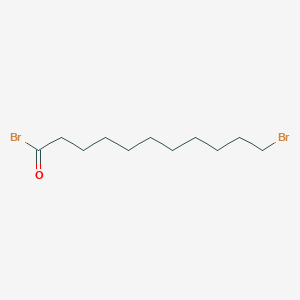
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
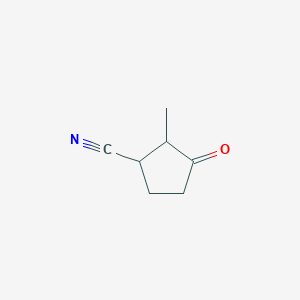
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
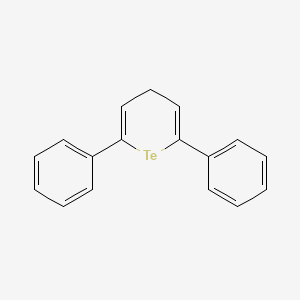
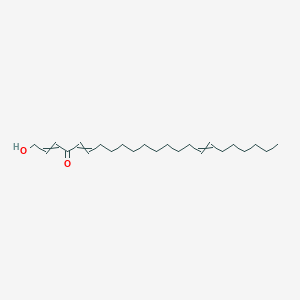
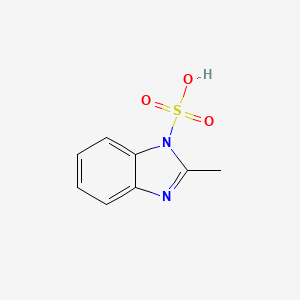
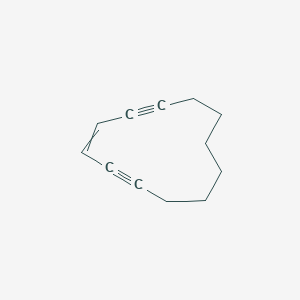


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
